molecular formula C23H29N3O4 B2652832 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea CAS No. 894009-72-4

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea

Cat. No. B2652832
M. Wt: 411.502
InChI Key: POKWMQOEJICINZ-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea, also known as DM-1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DM-1 is a member of the maytansinoid family of compounds, which are known for their potent anticancer properties. In

Scientific Research Applications

Synthesis and Analysis

Compounds with complex structures, including those related to urea derivatives, are often subjects of synthetic and analytical chemistry research. For example, the synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis is a critical area of research for improving the accuracy of pharmacokinetic studies. Such methods are essential for the development of new drugs and for understanding the behavior of complex molecules within biological systems (Liang et al., 2020).

Molecular Structure and Function

Research on the molecular structure and function of chemical compounds, including ureas and their derivatives, plays a vital role in the development of new materials and pharmaceuticals. For instance, understanding the crystal structure of certain compounds can provide insights into their potential applications in various fields, including as insecticides or in materials science (Cho et al., 2015).

Anticancer Activity

The design and synthesis of new compounds with potential anticancer properties is a significant area of research. Derivatives of ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been studied for their antiproliferative activity against various cancer cell lines. Discovering compounds with potent inhibitory activity opens new avenues for cancer treatment and drug development (Feng et al., 2020).

Neuropharmacological Applications

Compounds with specific receptor affinities are explored for their potential neuropharmacological applications, including in the treatment of disorders related to food intake and obesity. Research into the role of orexin-1 receptor mechanisms and their antagonists provides valuable insights into new therapeutic approaches for binge eating and other eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(3-ethoxy-4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-5-30-21-11-17(7-9-20(21)29-4)13-24-23(28)25-18-12-22(27)26(14-18)19-8-6-15(2)16(3)10-19/h6-11,18H,5,12-14H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKWMQOEJICINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea

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